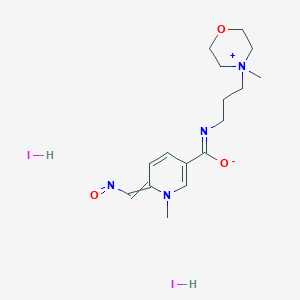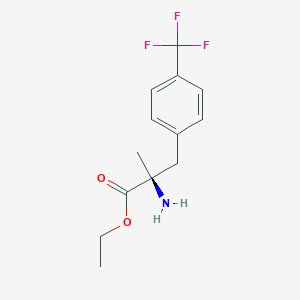![molecular formula C10H12O3S B12635624 Methyl 4-[(methoxymethyl)sulfanyl]benzoate CAS No. 918967-35-8](/img/structure/B12635624.png)
Methyl 4-[(methoxymethyl)sulfanyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(methoxymethyl)sulfanyl]benzoate is an organic compound with the molecular formula C10H12O3S It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a methoxymethylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(methoxymethyl)sulfanyl]benzoate typically involves the esterification of 4-[(methoxymethyl)sulfanyl]benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the continuous addition of 4-[(methoxymethyl)sulfanyl]benzoic acid and methanol into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-[(methoxymethyl)sulfanyl]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Methyl 4-[(methoxymethyl)sulfinyl]benzoate or Methyl 4-[(methoxymethyl)sulfonyl]benzoate.
Reduction: 4-[(methoxymethyl)sulfanyl]benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as Methyl 4-[(aminomethyl)sulfanyl]benzoate.
Aplicaciones Científicas De Investigación
Methyl 4-[(methoxymethyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(methoxymethyl)sulfanyl]benzoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with various cellular pathways.
Comparación Con Compuestos Similares
- Methyl 4-(methoxysulfonyl)benzoate
- Methyl 4-(methylsulfanyl)benzoate
- Methyl 4-(methoxymethyl)benzoate
Comparison: Methyl 4-[(methoxymethyl)sulfanyl]benzoate is unique due to the presence of both a methoxymethyl and a sulfanyl group. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and oxidizing agents, compared to its analogs. The presence of the methoxymethyl group also enhances its solubility in organic solvents, making it more versatile for various applications.
Propiedades
Número CAS |
918967-35-8 |
|---|---|
Fórmula molecular |
C10H12O3S |
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
methyl 4-(methoxymethylsulfanyl)benzoate |
InChI |
InChI=1S/C10H12O3S/c1-12-7-14-9-5-3-8(4-6-9)10(11)13-2/h3-6H,7H2,1-2H3 |
Clave InChI |
SDGNQBGXYYIYLC-UHFFFAOYSA-N |
SMILES canónico |
COCSC1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635557.png)

![(S)-tert-butyl (1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate](/img/structure/B12635569.png)
![Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate](/img/structure/B12635570.png)



![14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one](/img/structure/B12635589.png)
![4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one](/img/structure/B12635596.png)
![Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-](/img/structure/B12635611.png)
![methyl 2-[(1S,11R,12R,16S)-11-(4-acetyloxybenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12635630.png)
![(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635636.png)
![2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene](/img/structure/B12635639.png)
